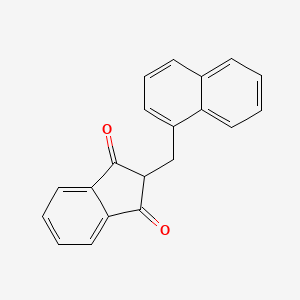
2-(1-naphthylmethyl)-1H-indene-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-naphthylmethyl)-1H-indene-1,3(2H)-dione, also known as β-lapachone, is a naturally occurring naphthoquinone that has garnered attention in the scientific community due to its potential applications in cancer treatment. This compound is found in the bark of the lapacho tree, which is native to South America. In recent years, researchers have been exploring the synthesis, mechanism of action, and potential applications of β-lapachone in cancer treatment.
Mecanismo De Acción
The mechanism of action of β-lapachone involves the generation of reactive oxygen species (ROS) within cancer cells. ROS are highly reactive molecules that can damage cellular components and induce cell death. β-lapachone has been shown to increase ROS levels within cancer cells, leading to oxidative stress and ultimately, cell death.
Biochemical and Physiological Effects:
In addition to its cytotoxic effects, β-lapachone has been shown to have other biochemical and physiological effects. Research has shown that this compound can inhibit topoisomerase I, an enzyme that plays a critical role in DNA replication and repair. By inhibiting this enzyme, β-lapachone can disrupt DNA synthesis and induce cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using β-lapachone in lab experiments is its selective cytotoxicity against cancer cells. This makes it a promising candidate for cancer treatment. However, one limitation is that β-lapachone can be difficult to synthesize and purify, which can make it challenging to study in the lab.
Direcciones Futuras
There are several future directions for research on β-lapachone. One area of interest is the development of more efficient and cost-effective synthesis methods for this compound. Additionally, researchers are exploring the potential of combining β-lapachone with other cancer treatments, such as chemotherapy and radiation therapy. Finally, researchers are investigating the potential of β-lapachone in other areas of medicine, such as anti-inflammatory and anti-microbial applications.
In conclusion, β-lapachone is a naturally occurring naphthoquinone that has shown promise as a potential cancer treatment. Through its selective cytotoxicity and ability to induce cell death in a variety of cancer cell lines, β-lapachone has garnered attention in the scientific community. While there are limitations to studying this compound in the lab, researchers are continuing to explore its potential applications in cancer treatment and other areas of medicine.
Métodos De Síntesis
The synthesis of β-lapachone can be achieved through several methods, including chemical synthesis and extraction from natural sources. One common method of chemical synthesis involves the oxidation of 2-hydroxy-1,4-naphthoquinone with lead tetraacetate. Another method involves the reaction of 1,2-naphthoquinone with benzylamine in the presence of a palladium catalyst.
Aplicaciones Científicas De Investigación
β-lapachone has been the focus of numerous scientific studies due to its potential applications in cancer treatment. Research has shown that β-lapachone has selective cytotoxicity against cancer cells, meaning it can target and kill cancer cells while leaving healthy cells unharmed. This compound has been shown to induce cell death in a variety of cancer cell lines, including breast, prostate, lung, and colon cancer.
Propiedades
IUPAC Name |
2-(naphthalen-1-ylmethyl)indene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O2/c21-19-16-10-3-4-11-17(16)20(22)18(19)12-14-8-5-7-13-6-1-2-9-15(13)14/h1-11,18H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFISYPBYRIFGBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-naphthylmethyl)-1H-indene-1,3(2H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-ethoxyphenyl)[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B6055884.png)
![5-{[4-(dimethylamino)-5-methyl-2-pyrimidinyl]amino}-1-methyl-2-piperidinone](/img/structure/B6055900.png)
![2,2'-(1,6-dioxo-1,6-hexanediyl)bis[N-(4-ethoxyphenyl)hydrazinecarbothioamide]](/img/structure/B6055905.png)
![N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B6055911.png)
![N-{[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-1-(3-methoxyphenyl)-N-methylethanamine](/img/structure/B6055912.png)
![ethyl [1-({[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]acetyl}amino)cyclohexyl]acetate](/img/structure/B6055916.png)
![isopropyl 5-[(diethylamino)carbonyl]-4-methyl-2-[(4-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B6055923.png)
![N,N-diethyl-1-[(3,6,7-trimethyl-1-benzofuran-2-yl)carbonyl]-3-piperidinecarboxamide](/img/structure/B6055931.png)
![methyl 5-ethyl-2-[({2-[(5-methyl-3-thienyl)carbonyl]hydrazino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B6055933.png)
![2-[2-(2,6-dichlorophenoxy)propanoyl]-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide](/img/structure/B6055945.png)
![2-(3-cyclohexen-1-ylmethyl)-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B6055954.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-1-(3-butenoyl)prolinamide](/img/structure/B6055970.png)
![N-({1-[2-(cyclopentyloxy)benzyl]-3-piperidinyl}methyl)-2-thiophenecarboxamide](/img/structure/B6055976.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N,2,2-trimethylpropanamide](/img/structure/B6055979.png)